![molecular formula C7H10ClFO4S B2379931 Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate CAS No. 1807939-06-5](/img/structure/B2379931.png)
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H10ClFO4S. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with a fluorine atom, a chlorosulfonyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate typically involves multiple steps One common method includes the reaction of a cyclobutane derivative with a fluorinating agent to introduce the fluorine atomFinally, the methyl ester group is introduced via esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, thereby optimizing the synthesis process and minimizing the formation of by-products .
化学反应分析
Types of Reactions
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfinate or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Major Products
科学研究应用
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
作用机制
The mechanism by which Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exerts its effects involves the interaction of its functional groups with molecular targets. The chlorosulfonyl group can react with nucleophilic sites on enzymes or other proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the cyclobutane ring .
相似化合物的比较
Similar Compounds
Methyl 3-[(chlorosulfonyl)methyl]benzoate: Similar in structure but with a benzene ring instead of a cyclobutane ring.
Methyl 3-[(chlorosulfonyl)methyl]propanoate: Similar but with a propanoate group instead of a cyclobutane ring.
Uniqueness
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluorine atom, and a chlorosulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
属性
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO4S/c1-13-6(10)5-2-7(9,3-5)4-14(8,11)12/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYKBBAXBGEPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2379848.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B2379851.png)
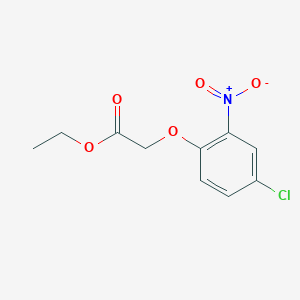
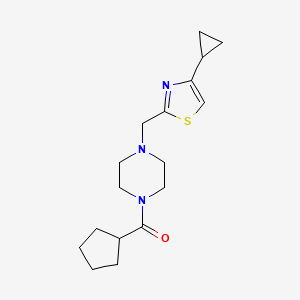
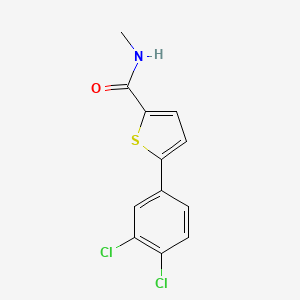
![(4S,6R,7S,8R,9S,13R,16R,18S,19R)-16-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-one](/img/structure/B2379860.png)
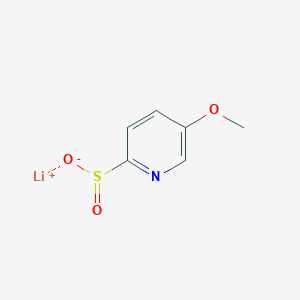
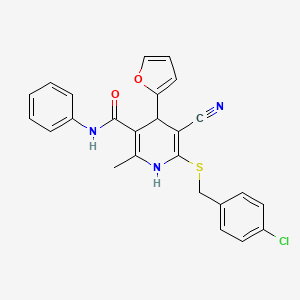
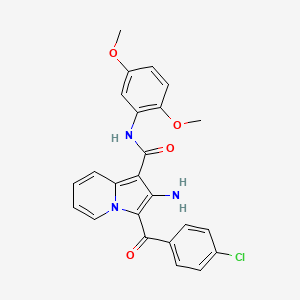
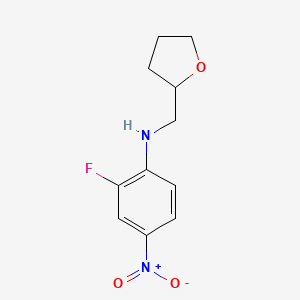
![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)
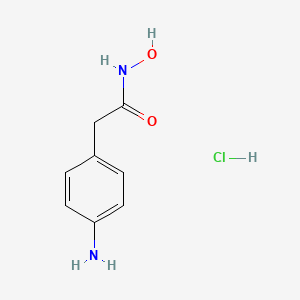
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![3-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2379870.png)
